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Compound of Interest

Compound Name: CcuU-2010

Cat. No.: B606830

An in-depth analysis of CU-2010 (also known as MDCO-2010), a synthetic, small-molecule
serine protease inhibitor, reveals its significant potential as an antifibrinolytic and anticoagulant
agent, particularly in the context of cardiac surgery. Developed as an alternative to aprotinin,
CU-2010 exhibits a multi-targeted mechanism of action with a distinct pharmacological profile.

[11[2][3]

Physical and Chemical Properties

Detailed information regarding the specific physical properties of CU-2010, such as melting
point, boiling point, and solubility, is not readily available in the public domain. However, key
chemical and pharmacological characteristics have been described.

Property Value Source
Molecular Weight 700 Da [1]
Chemical Class Peptidomimetic [4]

Benzamidinomethylamine
Key Structural Feature ) ) [4]
moiety at the C-terminus

Half-life ~20 minutes (in rats and dogs)  [1]

Pharmacological Profile and Mechanism of Action

CU-2010 functions as a direct, active-site inhibitor of several key serine proteases within the
coagulation and fibrinolysis cascades.[2] Its primary mechanism involves the potent inhibition
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of plasmin, the central enzyme responsible for the degradation of fibrin clots.[1][5] This action
underlies its strong antifibrinolytic effect.

Beyond plasmin, CU-2010 also demonstrates significant inhibitory activity against plasma
kallikrein and coagulation factors Xa (FXa) and Xla (FXla).[2][5] The inhibition of these
upstream proteases in the intrinsic and common pathways of the coagulation cascade
contributes to its anticoagulant properties by reducing thrombin generation.[1] This dual action
as both an antifibrinolytic and an anticoagulant distinguishes it from purely antifibrinolytic
agents like tranexamic acid.[5]

The table below summarizes the inhibitory constants (Ki) of CU-2010 for its primary targets.

Target Protease Inhibition Constant (Ki) Source
Plasma Kallikrein <1nM [5]
Plasmin 2.2nM [41[5]
Factor Xla (FXla) 18 nM [4115]
Factor Xa (FXa) 45 nM [41[5]
Factor Xlla (FXIlla) 5200 nM [4]

The following diagram illustrates the points of intervention of CU-2010 in the coagulation and
fibrinolysis pathways.
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Mechanism of action of CU-2010 in the coagulation and fibrinolysis pathways.

Experimental Protocols

Detailed experimental protocols for the synthesis of CU-2010 are not publicly available.
However, methodologies for its in vitro and in vivo evaluation have been described in several
studies.
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In Vitro Evaluation of Anticoagulant and Antifibrinolytic
Activity

Objective: To determine the effect of CU-2010 on coagulation and fibrinolysis in human blood

and plasma.

Materials:

Freshly drawn human blood from healthy volunteers.

3.2% sodium citrate anticoagulant.

CU-2010 stock solution.

Reagents for Activated Clotting Time (ACT), activated Partial Thromboplastin Time (aPTT),
and Prothrombin Time (PT).

Thromboelastometer (e.g., ROTEM).

Turbidometer.

Heparin.

Protocol for Activated Clotting Time (ACT) Assay:[6]

Blood samples are obtained from healthy volunteers or patients.

Aliquots of whole blood are placed into appropriate tubes.

CU-2010 is added to the blood samples to achieve final concentrations of 100 nM and 500
nM. Control samples receive a vehicle. For some experiments, heparin (1.2 or 2.4 U/mL) is
also added.

ACT is measured immediately using point-of-care devices with either kaolin or celite
activators (e.g., Hemochron, Medtronic, Helena).

The prolongation of ACT in the presence of CU-2010 is recorded and compared to control
values.
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Protocol for Thromboelastometry (ROTEM):[1]
 Citrated whole blood is used.
e The assay is initiated by adding a tissue factor-based activator (e.g., EXTEM reagent).

e CU-2010 is added at various concentrations to assess its effect on clot formation, strength,
and lysis.

o Key parameters such as Clotting Time (CT), Clot Formation Time (CFT), Maximum Clot
Firmness (MCF), and Lysis Index (LI) are monitored to determine the anticoagulant and
antifibrinolytic effects.

The following diagram outlines a general workflow for the in vitro evaluation of CU-2010.
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General workflow for in vitro evaluation of CU-2010.

In Vivo Evaluation in a Canine Model of Cardiac Surgery

Objective: To assess the efficacy of CU-2010 in reducing blood loss and its effects on

coagulation parameters in a surgical setting.

Model: Canine model of cardiopulmonary bypass (CPB).[1]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b606830?utm_src=pdf-body-img
https://www.benchchem.com/product/b606830?utm_src=pdf-body
https://www.benchchem.com/product/b606830?utm_src=pdf-body
https://www.researchgate.net/publication/224957373_The_Effects_of_MDCO-2010_a_Serine_Protease_Inhibitor_on_Activated_Clotting_Time_in_Blood_Obtained_from_Volunteers_and_Cardiac_Surgical_Patients
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606830?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Protocol:

Adult mongrel dogs are anesthetized and instrumented for hemodynamic monitoring.

Animals are divided into treatment groups (e.g., control, aprotinin, different dosing regimens
of CU-2010).

For the CU-2010 groups, a loading dose is administered, followed by a continuous
intravenous infusion. A specified amount is also added to the CPB prime solution. A typical
dose is a 1.6 mg/kg bolus and infusion.[1]

Systemic heparinization is initiated, and CPB is maintained for a set duration (e.g., 90
minutes), often including a period of cardioplegic arrest.[1]

After weaning from CPB, heparin is reversed with protamine sulfate.

Postoperative blood loss is measured by collecting all shed blood from the chest tubes for a
defined period (e.g., 2 hours).

Blood samples are collected at multiple time points (baseline, during CPB, post-protamine)
for coagulation tests, including ACT, aPTT, and PT.

At the end of the experiment, tissues such as the heart and coronary arteries may be
harvested for further in vitro analysis of myocardial and endothelial function.[1]

Summary

CU-2010 is a potent, synthetic serine protease inhibitor with a dual mechanism of action that

confers both antifibrinolytic and anticoagulant effects. Its ability to target plasmin, kallikrein,

FXa, and FXla makes it a compound of significant interest for managing hemostasis during

major surgeries. While detailed chemical synthesis and physical property data are not widely

available, its pharmacological activity has been characterized through rigorous in vitro and in

vivo experimental models. Further clinical development of CU-2010 was halted, reportedly due

to side effects observed in a Phase llIb study, which may have been related to its broad

specificity.[7] Nevertheless, the study of CU-2010 provides a valuable framework for the

development of next-generation hemostatic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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